N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety and a 4-methoxyphenylacetamide group. This article compares its structural, synthetic, and biological properties with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-14-8-6-12(7-9-14)10-17(24)21-20-23-22-19(28-20)16-11-13-4-3-5-15(26-2)18(13)27-16/h3-9,11H,10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUPSSXPOAXHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Scaffold Variations
The 1,3,4-oxadiazole ring is a common feature in analogues, but substituents vary significantly:
- Benzofuran vs. Furan/Indole : The 7-methoxybenzofuran group distinguishes the target compound from furan-based derivatives (e.g., 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide , CAS 484645-99-0 ) and indole-containing analogues (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ) . The benzofuran’s aromatic extension may enhance π-π stacking in enzyme binding compared to smaller heterocycles.
Acetamide Modifications
The 4-methoxyphenylacetamide group is structurally distinct from:
- Chlorophenyl/Thiazolyl : Derivatives like N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (e.g., compound 3a ) prioritize hydrogen bonding via pyridine or thiazole nitrogens.
- Sulfonyl/Sulfanyl Groups : Compounds such as N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide (CAS 892639-43-9) incorporate sulfonyl groups, altering solubility and target affinity.
Physicochemical Properties
Antimicrobial Activity
- The target compound’s benzofuran-oxadiazole core aligns with 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a), which showed potent antimicrobial effects . The 7-methoxy group may enhance membrane penetration compared to non-substituted benzofurans.
- N-Substituted 5-(4-Chlorophenyl)oxadiazoles (e.g., 6f , 6o ) demonstrated variable antimicrobial potency, with 6f being the most active . Substituent lipophilicity (methoxy vs. chloro) likely modulates activity.
Enzyme Inhibition
- LOX and BChE Inhibition : Indole-oxadiazole derivatives (e.g., 8g ) exhibited LOX inhibition (IC₅₀ = 23.4 µM) and BChE inhibition (IC₅₀ = 19.8 µM) . The target compound’s benzofuran may compete with indole in π-stacking interactions.
- SIRT2 Inhibition: Methoxybenzyl-oxadiazole analogues (e.g., N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide) showed nanomolar SIRT2 inhibition , suggesting the target’s benzofuran could be optimized for similar potency.
Toxicity Profile
- N-Substituted Derivatives : Compounds 6g and 6j exhibited higher cytotoxicity, while others (e.g., 6f ) were less toxic . The target compound’s methoxy groups may reduce toxicity compared to nitro or chlorophenyl substituents.
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 378.37 g/mol. The presence of methoxy groups enhances its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds with oxadiazole rings have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that compounds similar to this compound may exhibit comparable antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation effectively:
- Aurora B Kinase Inhibition : Research indicates that certain derivatives can inhibit Aurora B kinase, a critical enzyme in cancer cell division. The IC50 values for these compounds ranged from 9.54 to 13.24 µg/mL against HepG2 liver cancer cells, showing promising anticancer activity without significant toxicity to normal cells .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been reported to inhibit histone deacetylases (HDAC), leading to altered gene expression involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways.
- Targeting Specific Kinases : As seen with other oxadiazole derivatives, targeting kinases involved in cancer progression could be a critical aspect of its mechanism .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- A study demonstrated that a series of oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values comparable to established antibiotics .
- Another investigation into the anticancer effects revealed that certain oxadiazole-containing compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Q & A
What synthetic methodologies are recommended for preparing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Benzofuran precursor synthesis: Cyclization of substituted phenols with propargyl bromide under basic conditions.
- Oxadiazole formation: Condensation of benzofuran derivatives with hydrazine-carboxylate intermediates, followed by cyclization using phosphorous oxychloride (POCl₃).
- Acetamide coupling: Reaction of the oxadiazole intermediate with 4-methoxyphenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization strategies:
- Use controlled copolymerization techniques (e.g., adjusting monomer ratios and initiators like ammonium persulfate) to enhance regioselectivity .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts.
How should impurities in this compound be identified and quantified?
Answer:
Methodology:
- HPLC-UV analysis with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) at 254 nm.
- Reference standards: Compare retention times and peak areas to known impurities, such as:
- N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide (Relative retention: 1.2%) .
- Monobenzyl analogues (Relative retention: 2.2%) .
- Validation: Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 2%), and limit of detection (LOD < 0.1%) .
What advanced spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- X-ray crystallography: Resolves crystal packing and stereochemistry (e.g., bond angles and torsion angles in thiadiazol-2-yl acetamide analogues) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135): Assigns methoxy (-OCH₃), benzofuran, and oxadiazole protons (δ 6.8–7.9 ppm for aromatic protons; δ 3.8 ppm for methoxy groups).
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₅: 380.1243; observed: 380.1245).
How can researchers resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?
Answer:
Discrepancies often arise from:
- Dynamic effects in solution (e.g., rotational isomerism) vs. static solid-state structures.
- Solvent interactions altering proton chemical shifts.
Resolution strategies:
- Perform NOESY/ROESY NMR to detect spatial proximities (e.g., between benzofuran and oxadiazole moieties).
- Use DFT computational modeling (e.g., Gaussian 09) to compare theoretical and experimental NMR/X-ray data .
What are the best practices for evaluating the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies: Expose the compound to:
- Heat (40–60°C) and humidity (75% RH) for 4 weeks.
- UV light (ICH Q1B guidelines) to assess photolytic degradation.
- Analytical monitoring: Track degradation products via HPLC and LC-MS. Key degradation pathways include:
- Hydrolysis of the oxadiazole ring under acidic/basic conditions.
- Oxidation of methoxy groups to quinones.
How can fluorescence spectroscopy be applied to study this compound’s interactions with biological targets?
Answer:
- Fluorescence quenching assays: Titrate the compound with target proteins (e.g., HDAC enzymes) and measure emission intensity changes (λₑₓ = 280 nm, λₑₘ = 340 nm).
- Binding constant calculation: Use Stern-Volmer plots to determine Kₐ values.
- Competitive assays: Compare with known inhibitors (e.g., suberoylanilide hydroxamic acid) to validate specificity .
What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction tools (e.g., SwissADME, pkCSM):
- Lipophilicity (LogP): Predicted ~2.5 (optimal for blood-brain barrier penetration).
- CYP450 inhibition: Screen for interactions with CYP3A4/2D6 isoforms.
- Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., HDAC2) using crystal structures from the PDB (e.g., 4LXZ) .
How can synthetic byproducts be minimized during oxadiazole ring formation?
Answer:
- Optimize cyclization conditions:
- Use anhydrous POCl₃ at 0–5°C to prevent side reactions.
- Add molecular sieves to absorb generated HCl.
- Monitor reaction progress: TLC (ethyl acetate/hexane, 1:1) to detect intermediates.
What strategies validate the compound’s purity for in vivo studies?
Answer:
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA): Ensure <0.5% residual solvents.
- Chiral HPLC: Verify enantiomeric purity if asymmetric centers are present.
How do structural modifications (e.g., substituting methoxy groups) affect bioactivity?
Answer:
- Case study: Replacing 4-methoxyphenyl with 4-fluorophenyl increases HDAC inhibition (IC₅₀ from 12 nM to 8 nM) due to enhanced hydrophobic interactions .
- Methodology: Synthesize analogues via Suzuki-Miyaura coupling and screen using enzyme-linked immunosorbent assays (ELISAs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
